4-Bromo-2-methyl-1H-benzimidazole
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Overview
Description
4-Bromo-2-methyl-1H-benzimidazole is a heterocyclic compound . It is employed as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
Benzimidazole synthesis involves a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization provides benzimidazoles in good yields .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Benzimidazoles are key components to functional molecules that are used in a variety of everyday applications . A one-pot, multicomponent reaction enables the transformation of commercial aryl amines, aldehydes, and azides into valuable benzimidazole structural units .Physical And Chemical Properties Analysis
4-Bromo-2-methyl-1H-benzimidazole is a colorless to beige crystalline flakes or powder . It is highly soluble in water and other polar solvents .Scientific Research Applications
DNA Binding and Antibacterial Activity
One notable application of 4-Bromo-2-methyl-1H-benzimidazole derivatives is in the synthesis of metal(II) complexes, which have been explored for their DNA binding and antibacterial activities. These complexes, characterized by weak interactions with DNA through thermal denaturation experiments and UV–Vis absorption spectroscopy, suggest an intercalative mode of binding. Notably, the Ni(II) complex demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains, indicating its potential as an antimicrobial agent (Mahmood et al., 2019).
Inhibition of DNA Topoisomerase I
Another significant application is the inhibition of mammalian DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription. Benzimidazole derivatives, including those related to 4-Bromo-2-methyl-1H-benzimidazole, have shown potential as topoisomerase I inhibitors. This activity is particularly relevant in the context of cancer research, where the inhibition of DNA topoisomerase I can lead to the development of novel anticancer drugs (Alpan et al., 2007).
Antiprotozoal Activity
Research has also extended into the antiprotozoal domain, where benzimidazole derivatives have been synthesized and tested against protozoa like Acanthamoeba castellanii. Certain analogs have demonstrated higher efficacy than standard antiprotozoal agents, highlighting the therapeutic potential of 4-Bromo-2-methyl-1H-benzimidazole derivatives in treating protozoal infections (Kopanska et al., 2004).
Safety And Hazards
Future Directions
Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Future challenges include improving the functional group compatibility of the process and resultant substitution patterns around the ring .
properties
IUPAC Name |
4-bromo-2-methyl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNGOOZSFZDLKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578674 |
Source
|
Record name | 4-Bromo-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-1H-benzimidazole | |
CAS RN |
20223-87-4 |
Source
|
Record name | 4-Bromo-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-methyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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